N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O3/c1-12-24-16(20(21,22)23)10-17(25-12)27-8-6-13(7-9-27)26-18(29)11-28-14-4-2-3-5-15(14)31-19(28)30/h2-5,10,13H,6-9,11H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCKQNFPULAFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CN3C4=CC=CC=C4OC3=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The piperidine ring can be synthesized separately and then coupled with the pyrimidine derivative. The final step involves the formation of the benzoxazole ring and its attachment to the acetamide group.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control. The process is typically scaled up from laboratory methods to industrial-scale production, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pyrimidine- and acetamide-based derivatives. Below is a comparative analysis based on substituents, pharmacological properties, and synthesis strategies:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Activity: The trifluoromethyl group in the target compound may improve metabolic stability compared to chlorine/fluorine substituents in analogs like [1] and [2], which are prone to oxidative dehalogenation . The benzoxazolone moiety in the target compound could enhance binding affinity relative to thiophene or pyridine groups in analogs, as oxazolone rings are known to participate in π-π stacking and hydrogen bonding .
Pharmacological Trends: Pyrimidine-based analogs with aryl/heteroaryl substituents (e.g., [1], [2]) often target kinases (EGFR, c-Met), suggesting the target compound may share similar mechanisms .
Synthetic Challenges :
- The trifluoromethyl group on pyrimidine requires specialized fluorination reagents (e.g., CF₃Cu), increasing synthesis complexity compared to chloro/fluoro analogs .
- The benzoxazolone-acetamide linkage may necessitate orthogonal protection strategies to prevent lactamization during synthesis .
Research Findings and Hypotheses
- ADME Profile : The piperidine ring and benzoxazolone may balance solubility and permeability, as seen in structurally related compounds like [3], which showed moderate oral bioavailability in preclinical models .
Biological Activity
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and related research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Pyrimidine moiety : A six-membered ring with two nitrogen atoms at positions 1 and 3.
- Oxobenzoxazole group : A fused bicyclic structure that enhances the compound's biological activity.
Chemical Formula
- Molecular Formula:
- Molecular Weight: 393.37 g/mol
Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- The compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies suggest it acts as a CDC42 inhibitor, which is crucial for tumor growth regulation .
- In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, particularly melanoma cells with the BRAFV600E mutation.
- Mechanism of Action :
-
Other Biological Activities :
- Preliminary studies suggest potential antimicrobial properties, although further research is needed to confirm these effects.
Data Table of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of CDC42 | |
| Antiproliferative | Melanoma cell lines | |
| Antimicrobial | Potential activity (under study) |
Case Study 1: Anticancer Efficacy
A recent study focused on the efficacy of this compound against melanoma cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Mechanistic Insights
Another investigation explored the molecular interactions of this compound with CDC42. Using molecular docking simulations, researchers identified critical binding sites that facilitate the inhibitory action of the compound on CDC42-GTPase interactions .
Q & A
Q. What are the optimal synthetic routes for this compound, and what critical reaction conditions must be controlled to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step procedures, starting with the preparation of the trifluoromethylpyrimidine core, followed by piperidine functionalization and final acylation. Key steps include:
- Nucleophilic substitution to introduce the piperidine moiety at the pyrimidine C4 position .
- Acylation of the piperidine nitrogen with 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid derivatives under anhydrous conditions .
- Critical conditions : Temperature control (60–80°C for cyclization), solvent selection (e.g., DMF for solubility), and catalyst use (e.g., HATU for coupling efficiency) .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures >95% purity, validated by HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity, and how should data interpretation address ambiguities?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, e.g., distinguishing piperidine protons from oxobenzoxazole aromatic protons .
- High-resolution MS : Confirm molecular weight (expected [M+H]+ ~470–480 Da) and detect impurities via isotopic patterns .
- IR spectroscopy : Validate carbonyl stretches (amide C=O at ~1650 cm⁻¹, oxobenzoxazole C=O at ~1700 cm⁻¹) .
- HPLC-DAD : Monitor purity (>98%) with a C18 column (acetonitrile/water + 0.1% TFA) .
Q. What in vitro assays are recommended for initial bioactivity evaluation, and how should researchers control for off-target effects?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .
- Cell viability assays : Use MTT/XTT in cancer cell lines (e.g., HepG2, MCF-7) with positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle) .
- Off-target mitigation : Include counter-screens against unrelated enzymes (e.g., cytochrome P450 isoforms) and use siRNA knockdowns to validate target specificity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the contribution of the trifluoromethylpyrimidine and oxobenzoxazole moieties to target binding?
- Methodological Answer :
- Analog synthesis : Replace trifluoromethyl with methyl/chloro groups and substitute oxobenzoxazole with benzothiazole or quinazolinone .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure KD values .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to map interactions with active sites .
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (t½), bioavailability (F%), and tissue distribution via LC-MS/MS in rodent models .
- Metabolite identification : Use hepatocyte incubations + HRMS to detect oxidative/N-dealkylation byproducts that reduce efficacy .
- Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or prodrug strategies to improve in vivo exposure .
Q. Which computational modeling approaches predict metabolic stability for polyhalogenated pyrimidines?
- Methodological Answer :
- QSAR models : Train on datasets of halogenated pyrimidines using descriptors like logP, polar surface area, and CYP450 affinity .
- In silico metabolism : Use software (e.g., MetaSite) to predict CYP3A4/2D6-mediated oxidation sites .
- Validation : Compare predictions with experimental microsomal stability data (e.g., human liver microsomes + NADPH) .
Q. How should controlled degradation studies identify instability hotspots?
- Methodological Answer :
- Stress testing : Expose to pH 1–13 buffers, 40–80°C, and UV light (ICH Q1A guidelines) .
- Analytical tracking : Use UPLC-QTOF to identify degradation products (e.g., hydrolysis of the acetamide bond or oxobenzoxazole ring opening) .
- Kinetic analysis : Calculate activation energy (Ea) via Arrhenius plots to predict shelf-life .
Q. What orthogonal methods validate bioassay discrepancies across cellular models?
- Methodological Answer :
- CRISPR-Cas9 knockouts : Confirm target dependency by comparing wild-type vs. gene-edited cell lines .
- Biochemical vs. cellular assays : Re-test activity in cell-free systems (e.g., purified enzyme) to rule out permeability issues .
- Transcriptomics : Perform RNA-seq to identify compensatory pathways in resistant models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
